molecular formula C12H21N3 B12871773 1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B12871773
M. Wt: 207.32 g/mol
InChI Key: OBUMWHHMWKGQIZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that belongs to the class of pyrazoloazepines. This compound is characterized by its unique structure, which includes a fused pyrazole and azepine ring system. The presence of ethyl and propyl substituents further distinguishes it from other similar compounds.

Preparation Methods

The synthesis of 1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of a pyrazole ring, followed by the introduction of the azepine ring through cyclization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway but often include derivatives with modified functional groups.

Scientific Research Applications

1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can be compared with other similar compounds, such as:

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and has different functional groups and applications.

    Cycloalkanes: These compounds have similar ring structures but lack the fused pyrazole and azepine rings.

    Indole derivatives: These compounds share some structural similarities but have different biological activities and applications.

The uniqueness of this compound lies in its specific ring system and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-ethyl-3-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C12H21N3/c1-3-7-11-10-8-5-6-9-13-12(10)15(4-2)14-11/h13H,3-9H2,1-2H3

InChI Key

OBUMWHHMWKGQIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1CCCCN2)CC

Origin of Product

United States

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